2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluorophenyl group and a carbaldehyde group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 3-fluorobenzylamine and glyoxal in the presence of an acid catalyst can lead to the formation of the imidazole ring, followed by oxidation to introduce the carbaldehyde group.
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 3-fluorophenyl is coupled with an imidazole-5-boronic acid under palladium catalysis to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Fluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde: Similar structure with the fluorine atom at the para position.
2-(3-Chlorophenyl)-1H-imidazole-5-carbaldehyde: Similar structure with a chlorine atom instead of fluorine.
2-(3-Methylphenyl)-1H-imidazole-5-carbaldehyde: Similar structure with a methyl group instead of fluorine.
Uniqueness
2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug discovery and development.
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
InChI Key |
QWTZTINZOYBGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.